3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a heterocyclic compound characterized by a quinoline backbone with specific functional groups that enhance its chemical properties and biological activity. This compound belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, particularly as kinase inhibitors and in other therapeutic areas.
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is classified as a nitrile and quinoline derivative. Its structural features contribute to its classification as a potential small molecule kinase inhibitor, which is significant in the context of cancer treatment and other diseases involving aberrant kinase activity .
The synthesis of 3-quinolinecarbonitrile derivatives typically involves multi-step organic reactions. Common methods include:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent, and catalysts to achieve the desired purity and yield. For instance, the introduction of the trifluoromethoxy group may involve fluorination techniques or the use of trifluoromethylating agents .
The molecular formula for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is . Its structure features:
The compound's molecular weight is approximately 229.16 g/mol. The presence of the trifluoromethoxy group contributes to its unique electronic properties, enhancing its lipophilicity and biological activity.
3-Quinolinecarbonitrile derivatives can participate in various chemical reactions:
The reactivity of the compound is influenced by its functional groups. For example, the hydroxy group can engage in hydrogen bonding, affecting its solubility and interaction with biological targets .
The mechanism of action for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- involves its interaction with specific biological targets, particularly kinases.
Studies indicate that such compounds can exhibit significant inhibitory effects on various kinases, making them valuable candidates for drug development against cancers and other diseases associated with dysregulated kinase activity .
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity during synthesis .
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- has several scientific applications:
This compound's diverse applications underscore its importance in both academic research and pharmaceutical development, highlighting its potential impact on treating various diseases related to kinase dysfunctions .
The 3-quinolinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile bioactivity and synthetic tunability. Early research identified the core structure’s capacity for kinase inhibition, exemplified by 7-alkene-3-quinolinecarbonitrile derivatives showing potent Src kinase inhibitory activity (IC₅₀ = 2.1 nM enzymatic; 58 nM cellular) [1]. This compound demonstrated comparable efficacy to bosutinib in colon tumor xenograft models, validating the scaffold’s anticancer potential [1]. Subsequent structural explorations revealed broader pharmacological applications:
Table 1: Bioactive 3-Quinolinecarbonitrile Derivatives and Key Properties
Compound | Biological Activity | Key Property | Reference |
---|---|---|---|
7-Alkene-3QC (Compound 20) | Src kinase inhibition | IC₅₀ = 2.1 nM (enzymatic) | [1] |
QD4 | DNA gyrase inhibition | ΔG = -9.8 kcal/mol (docking score) | [5] |
4-Anilino-7-pyridyl-3QC | Dual Src/PKC inhibition | Improved cellular permeability | [1] |
The scaffold’s synthetic flexibility—enabling modifications at C4 (hydroxy/carboxy groups) and C7 (alkoxy/trifluoromethoxy substituents)—facilitated tailored bioactivity across therapeutic domains [9].
The trifluoromethoxy (-OCF₃) group is a strategic modifier in quinolinecarbonitrile design, leveraging electronegativity, lipophilicity, and metabolic stability to enhance drug-like properties. Key mechanistic roles include:
Table 2: Impact of Substituents on Quinolinecarbonitrile Properties
C7 Substituent | σₚ (Hammett) | logP Increase | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
-OCH₃ | -0.12 | Baseline | 15.2 |
-OCF₃ | +0.35 | +0.9 | >60 |
-CF₃ | +0.54 | +1.1 | >60 |
Tautomeric equilibria in 4-hydroxyquinolinones further influence reactivity: The -OCF₃ group stabilizes the lactam tautomer (Structure D), favoring electrophilic attack at C5/C8 positions [3]. This regioselectivity is exploitable in hybrid drug design (e.g., quinoline-coumarin conjugates) [9].
4-Hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile occupies a strategic niche in kinase inhibitor development due to its dual functionality: The C4-hydroxy group anchors hinge-region hydrogen bonding, while the C7-trifluoromethoxy moiety directs selectivity toward hydrophobic pockets. Key advances include:
SAR studies underscore the criticality of the C7 substituent: Switching -OCF₃ to -OCH₃ in Src inhibitors reduced cellular potency 5-fold due to decreased hydrophobic contact with Ile428 [1] [7]. Future designs are exploring -OCF₃ in covalent inhibitors targeting cysteine residues adjacent to the ATP pocket.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9